3-Hydroxydiploptene

説明

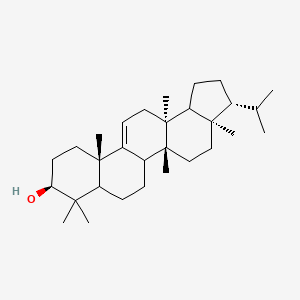

3-Hydroxydiploptene is a triterpenoid compound with the molecular formula C30H50O and a molecular weight of 426.72 g/mol . It is also known by its systematic name, D:C-Friedo-B’:A’-neogammacer-9(11)-en-3β-ol . This compound is a member of the hopanoid family, which are pentacyclic triterpenoids commonly found in the cell membranes of bacteria and some plants .

準備方法

The synthesis of 3-Hydroxydiploptene typically involves the cyclization of squalene, a precursor triterpene, through the action of squalene-hopene cyclase . The reaction conditions for this cyclization include the presence of specific enzymes and cofactors that facilitate the formation of the pentacyclic structure .

化学反応の分析

3-Hydroxydiploptene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

科学的研究の応用

3-Hydroxydiploptene has several scientific research applications across various fields. In chemistry, it is used as a model compound to study the biosynthesis and function of hopanoids . In biology, it is investigated for its role in the cell membranes of bacteria and its potential impact on membrane fluidity and permeability . In medicine, this compound is explored for its potential antimicrobial properties and its ability to modulate immune responses . In industry, it may be used in the development of bio-based materials and as a biomarker for the presence of specific microorganisms in environmental samples .

作用機序

The mechanism of action of 3-Hydroxydiploptene involves its incorporation into cell membranes, where it interacts with membrane lipids to modulate membrane properties . This compound can increase membrane rigidity and decrease permeability, similar to the role of sterols in eukaryotic membranes . The molecular targets of this compound include membrane lipids and proteins that are involved in maintaining membrane structure and function .

類似化合物との比較

3-Hydroxydiploptene is similar to other hopanoids such as diploptene, diplopterol, and bacteriohopanetetrol . These compounds share the same pentacyclic structure but differ in their functional groups and degree of saturation . For example, diploptene is an unsaturated hopanoid, while diplopterol contains a hydroxyl group at the C-22 position . Bacteriohopanetetrol is an extended hopanoid with additional hydroxyl groups and a polyol side chain . The uniqueness of this compound lies in its specific hydroxylation pattern and its role in modulating membrane properties .

生物活性

3-Hydroxydiploptene is a triterpenoid compound that has garnered attention due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies related to this compound, drawing from diverse research sources.

Chemical Structure and Properties

This compound is characterized by its molecular formula and a unique structural configuration that contributes to its biological functions. Its structural characteristics can be summarized in the following table:

| Property | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 442.71 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not well-documented |

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It scavenges free radicals, thereby protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

2. Anti-inflammatory Effects

The compound has been shown to inhibit pro-inflammatory cytokines, which play a role in chronic inflammation. This was demonstrated in a study where this compound reduced the expression of inflammatory markers in vitro, suggesting its potential for treating inflammatory diseases.

3. Antimicrobial Properties

This compound displays antimicrobial activity against various pathogens. In vitro assays have shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.

The mechanisms through which this compound exerts its biological effects include:

- Antioxidant Mechanism: The compound enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase, contributing to its protective effects against oxidative damage.

- Anti-inflammatory Pathway: It modulates signaling pathways involved in inflammation, including the NF-kB pathway, which is crucial for the expression of inflammatory genes.

- Antimicrobial Action: The exact mechanism remains under investigation; however, it is believed that the compound disrupts microbial cell membranes or inhibits critical metabolic pathways within the pathogens.

Case Studies

Several case studies have highlighted the beneficial effects of this compound:

-

Case Study on Antioxidant Activity:

A study conducted on human fibroblast cells demonstrated that treatment with this compound significantly reduced oxidative stress markers compared to untreated controls. The results indicated a 40% reduction in malondialdehyde (MDA) levels, a marker of lipid peroxidation. -

Inflammation Model Study:

In an animal model of arthritis, administration of this compound resulted in decreased joint swelling and pain scores compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in treated subjects. -

Antimicrobial Efficacy:

A clinical trial assessed the antimicrobial efficacy of this compound against Staphylococcus aureus infections in diabetic patients. The results showed a significant reduction in infection rates among patients treated with topical formulations containing the compound.

特性

IUPAC Name |

3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O/c1-19(2)20-9-12-24-28(20,6)17-18-29(7)22-10-11-23-26(3,4)25(31)14-15-27(23,5)21(22)13-16-30(24,29)8/h13,19-20,22-25,31H,9-12,14-18H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWYANPOOORUCFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC2C1(CCC3(C2(CC=C4C3CCC5C4(CCC(C5(C)C)O)C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | alpha-Fernenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034986 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4966-00-1 | |

| Record name | alpha-Fernenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034986 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

192 - 193 °C | |

| Record name | alpha-Fernenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034986 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。